molecular formula C17H14F2N2 B12666799 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 1525-45-7

2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B12666799
CAS No.: 1525-45-7
M. Wt: 284.30 g/mol
InChI Key: QUGOJFMWGGORFY-UKTHLTGXSA-N
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Description

2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features both fluorine and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with 4-(dimethylamino)benzyl cyanide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the dimethylamino group can influence its electronic properties and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may result in different electronic properties and reactivity.

    2-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a dimethylamino group, affecting its solubility and interaction with biological targets.

Uniqueness

2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the combination of fluorine and dimethylamino groups, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

CAS No.

1525-45-7

Molecular Formula

C17H14F2N2

Molecular Weight

284.30 g/mol

IUPAC Name

(Z)-2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H14F2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+

InChI Key

QUGOJFMWGGORFY-UKTHLTGXSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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